molecular formula C7H7FN2O3S B1438116 2-Fluoro-5-sulfamoylbenzamide CAS No. 1094550-78-3

2-Fluoro-5-sulfamoylbenzamide

Cat. No.: B1438116
CAS No.: 1094550-78-3
M. Wt: 218.21 g/mol
InChI Key: XFEZWXUJMGSLLY-UHFFFAOYSA-N
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Description

2-Fluoro-5-sulfamoylbenzamide is an organic compound with the molecular formula C7H7FN2O3S and a molecular weight of 218.21 g/mol It is characterized by the presence of a fluorine atom at the second position and a sulfamoyl group at the fifth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfamoylbenzamide typically involves the introduction of the fluorine and sulfamoyl groups onto the benzamide ring. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or thiols.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 2-fluoro-5-sulfamoylbenzamide is in antiviral research, particularly against Hepatitis B Virus (HBV). Recent studies have demonstrated that derivatives of sulfamoylbenzamide can act as capsid assembly modulators, influencing the assembly and disassembly of viral capsids.

Case Study: HBV Capsid Assembly Modulators

  • Study Reference : The synthesis and evaluation of sulfamoylbenzamide derivatives showed promising anti-HBV activity, with several compounds exhibiting submicromolar activity against HBV .
  • Mechanism : These compounds disrupt the formation of HBV capsids, thereby reducing viral replication. Electron microscopy confirmed their ability to interfere with capsid assembly .
  • Efficacy : Selected compounds from this study significantly decreased HBeAg secretion, indicating their potential as antiviral agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Case Study: Breast Cancer Cell Lines

  • IC50 Value : In studies involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
  • Mechanism of Action : The compound induces apoptosis and disrupts the cell cycle at the S phase, which is crucial for inhibiting cancer cell proliferation .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored as well, revealing its potential effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

  • In Vitro Studies : Preliminary results indicate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : Specific MIC values have been determined for various strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound derivatives is critical for optimizing their biological activities.

Key Findings:

  • Fluorine Substitutions : The presence of fluorine atoms at specific positions on the benzene ring has been shown to enhance antiviral potency while minimizing cytotoxic effects .
  • Comparative Analysis : SAR studies have indicated that modifications to the sulfonamide group can significantly influence both antiviral and anticancer activities, guiding future synthesis efforts .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Mechanism
This compoundAntiviral (HBV)SubmicromolarCapsid disruption
This compoundAnticancer (MCF-7)1.30Induces apoptosis
This compoundAntimicrobialVaries by strainBacterial inhibition

Mechanism of Action

The mechanism of action of 2-Fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the sulfamoyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzamide
  • 2-Fluoro-5-aminobenzamide
  • 2-Fluoro-5-methylbenzamide

Comparison: 2-Fluoro-5-sulfamoylbenzamide is unique due to the presence of both a fluorine atom and a sulfamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

2-Fluoro-5-sulfamoylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a sulfonamide group and a fluorine atom attached to a benzamide structure. The unique combination of these functional groups contributes to its reactivity and biological interactions.

Compound Name Structural Features
This compoundContains a fluorine atom and a sulfamoyl group
2-Methyl-5-sulfamoylbenzamideLacks fluorine; contains a methyl group
N-(4-methoxyphenyl)-2-fluoro-5-sulfamoylbenzamideSimilar core structure but with methoxy substituent

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to inhibit key enzymatic pathways. For instance, studies indicate that similar compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine and thymidine biosynthesis, which is crucial for cell proliferation .

Inhibition of Viral Replication

Research has demonstrated that benzamide derivatives, including this compound, exhibit antiviral properties. Specifically, they have shown efficacy against the hepatitis B virus (HBV) by promoting the formation of empty capsids through interaction with the HBV core protein, thereby inhibiting nucleocapsid assembly . This mechanism highlights the therapeutic potential of such compounds in treating viral infections.

Antimicrobial Properties

Compounds with structures similar to this compound have been studied for their antimicrobial effects. The sulfonamide group is known for its antibacterial properties, functioning by inhibiting folate synthesis in bacteria, which is critical for their growth and replication .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been suggested that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . For example, certain derivatives have shown promising results in inhibiting RET kinase activity, which is implicated in various cancers .

Case Studies and Research Findings

  • Antiviral Activity Against HBV : A study identified benzamide derivatives that significantly reduced cytoplasmic HBV DNA levels. These compounds were shown to bind selectively to the HBV core protein, inhibiting viral replication .
  • Anticancer Mechanisms : Research on benzamide riboside (a related compound) indicated that it reduces DHFR protein levels through a novel mechanism involving inhibition of nicotinamide adenine dinucleotide kinase (NADK). This downregulation contributes to decreased cell growth in resistant cancer cells .
  • Synthesis and Biological Evaluation : Various synthetic routes for producing this compound have been developed, focusing on optimizing yield and purity for biological testing. These studies emphasize the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzamide derivatives:

Compound Biological Activity
This compoundAntiviral, antimicrobial, anticancer
2-Methyl-5-sulfamoylbenzamideAntimicrobial; less studied for antiviral properties
N-(4-methoxyphenyl)-2-fluoro-5-sulfamoylbenzamidePotentially enhanced solubility; similar activities

Properties

IUPAC Name

2-fluoro-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZWXUJMGSLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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